N~1~-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide
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Overview
Description
N~1~-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene moiety, a piperazine ring, and a fluorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide typically involves multiple steps, starting with the preparation of the indene and piperazine intermediates. The indene moiety can be synthesized through a Ni-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes . The piperazine ring is then introduced through a nucleophilic substitution reaction with 4-fluorophenylpiperazine. The final step involves the coupling of the indene and piperazine intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide undergoes various types of chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the pentanamide chain can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
N~1~-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-2,3-Dihydro-1H-Inden-4-YL Benzoate
- 2,3-Dihydro-1H-Inden-1-one derivatives
- Formamide, N-(2,3-dihydro-1H-inden-1-yl)-
Uniqueness
N~1~-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide stands out due to its unique combination of an indene moiety, a piperazine ring, and a fluorophenyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C24H28FN3O2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide |
InChI |
InChI=1S/C24H28FN3O2/c25-20-8-10-22(11-9-20)27-12-14-28(15-13-27)24(30)7-3-6-23(29)26-21-16-18-4-1-2-5-19(18)17-21/h1-2,4-5,8-11,21H,3,6-7,12-17H2,(H,26,29) |
InChI Key |
MLGUGRQGOWSURO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
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